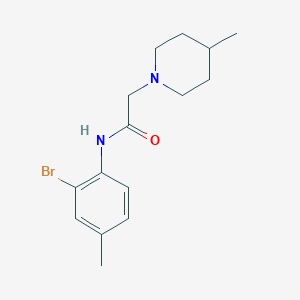![molecular formula C20H23FN2O3S B4994499 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4994499.png)
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFP-10825 is a piperidinecarboxamide derivative that has been synthesized by researchers to investigate its mechanism of action and potential uses in the field of medicine.
作用機序
The mechanism of action of DFP-10825 is not fully understood, but several scientific research studies have suggested that it acts by inhibiting the activity of specific enzymes. DFP-10825 has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. Moreover, DFP-10825 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects. In vitro studies have shown that DFP-10825 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, DFP-10825 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, DFP-10825 has been shown to reduce neuropathic pain by inhibiting the activity of MMPs.
実験室実験の利点と制限
DFP-10825 has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC enzymes and MMPs, which makes it a valuable tool for investigating the role of these enzymes in various biological processes. Moreover, DFP-10825 has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, DFP-10825 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some research labs. Moreover, DFP-10825 has a low solubility in water, which may affect its bioavailability in some in vivo experiments.
将来の方向性
DFP-10825 has several potential future directions for scientific research. One direction is to investigate the use of DFP-10825 in combination with other anti-cancer drugs to enhance its anti-cancer activity. Moreover, future studies could investigate the use of DFP-10825 in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. In addition, future studies could investigate the mechanism of action of DFP-10825 in more detail to identify other potential therapeutic targets.
合成法
The synthesis of DFP-10825 involves a multi-step process that includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-fluoroaniline to form the intermediate 2-(2-fluorophenylsulfonamido)-5-methylbenzenesulfonamide. The intermediate is then reacted with piperidine-4-carboxylic acid to form DFP-10825. The synthesis method of DFP-10825 has been reported in several scientific research papers and has been optimized to obtain a high yield of the compound.
科学的研究の応用
DFP-10825 has been extensively studied for its potential therapeutic applications. Several scientific research studies have investigated the use of DFP-10825 in the treatment of cancer, inflammation, and neuropathic pain. DFP-10825 has been shown to exhibit potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. Moreover, DFP-10825 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DFP-10825 has been shown to have a neuroprotective effect by reducing neuropathic pain.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(2-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-14-7-8-15(2)19(13-14)27(25,26)23-11-9-16(10-12-23)20(24)22-18-6-4-3-5-17(18)21/h3-8,13,16H,9-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGAEYUFKZPEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [2,2,2-trifluoro-1-(1,3-thiazol-2-ylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4994416.png)
![methyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B4994420.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B4994432.png)
![N,N-diethyl-2-[2-(3-methylphenoxy)ethoxy]ethanamine](/img/structure/B4994441.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide](/img/structure/B4994445.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide]](/img/structure/B4994452.png)
![tert-butyl 2-{[(3-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4994459.png)
![tetrahydro-2-furanylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4994466.png)

![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(2,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4994485.png)

![N-[2-(tert-butylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4994503.png)